molecular formula C12H12O3 B12831136 Ethyl 7-methylbenzofuran-3-carboxylate

Ethyl 7-methylbenzofuran-3-carboxylate

Cat. No.: B12831136
M. Wt: 204.22 g/mol
InChI Key: BESBVJZMGXFOFR-UHFFFAOYSA-N
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Description

Ethyl 7-methylbenzofuran-3-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a benzofuran core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Researchers utilize this ester as a versatile building block for the design and synthesis of novel therapeutic agents, particularly in the field of oncology . Benzofuran derivatives have demonstrated significant potential in anticancer research, exhibiting mechanisms of action that include selective inhibition of cancer-associated enzymes like the epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (hCA IX) . For instance, structurally similar benzofuran-based carboxylic acids have shown promising antiproliferative activity against human breast cancer cell lines, acting as selective submicromolar inhibitors of hCA IX . The molecular structure of this compound, which includes an ester functional group, allows for further synthetic modification to create diverse libraries of compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development use in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 7-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H12O3/c1-3-14-12(13)10-7-15-11-8(2)5-4-6-9(10)11/h4-7H,3H2,1-2H3

InChI Key

BESBVJZMGXFOFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C(C=CC=C12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-3-carboxylate esters, including ethyl 7-methylbenzofuran-3-carboxylate, can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salts, oxidants like di-tert-butyl peroxide, and ligands like 1,10-phenanthroline. Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 7-methylbenzofuran-3-carboxylic acid. For example:

  • Base-mediated hydrolysis : Treatment with aqueous NaOH or KOH converts the ester to the corresponding carboxylic acid .

  • Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ facilitates ester cleavage, though this method is less commonly reported .

Table 1: Hydrolysis Conditions and Outcomes

ConditionsReagentsProductYieldSource
80% EtOH, KHSO₄, 80°CH₂O (acidic)7-Methylbenzofuran-3-carboxylic acid74%
NaOH (aq), reflux-7-Methylbenzofuran-3-carboxylic acid82%

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed cross-coupling reactions. For instance:

  • Sonogashira coupling : Reaction with phenylacetylene in the presence of Pd(PPh₃)₄ and CuI yields 7-methyl-2-(phenylethynyl)benzofuran-3-carboxylate .

  • Suzuki-Miyaura coupling : Boronic acids react with halogenated derivatives (e.g., bromo or triflate intermediates) to form biaryl products .

Key Reaction Pathway :

text
Ethyl 7-methylbenzofuran-3-carboxylate → Triflation (Tf₂O) → Pd-catalyzed coupling with aryl/alkynyl partners → Functionalized benzofuran derivatives

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution, primarily at the 5- and 6-positions:

  • Bromination : Treatment with Br₂ in acetic acid introduces bromine atoms, favoring the 5-position due to steric and electronic effects .

  • Nitration : HNO₃/H₂SO₄ mixtures selectively nitrate the ring, though yields vary based on substituent directing effects .

Table 2: Substitution Reactions

Reaction TypeReagentsMajor ProductSelectivitySource
BrominationBr₂, AcOH5-Bromo-7-methylbenzofuran-3-carboxylate>80%
NitrationHNO₃, H₂SO₄6-Nitro-7-methylbenzofuran-3-carboxylateModerate

Biological Interactions

While not traditional "reactions," the compound interacts with biological systems:

  • DNA intercalation : The planar benzofuran system intercalates into DNA, inhibiting endonuclease activity (e.g., BamHI) .

  • Enzyme inhibition : Derivatives exhibit lipoxygenase (LOX) inhibition, attributed to the carboxylate group’s interaction with catalytic metal ions .

Comparative Reactivity with Analogs

The methyl group at the 7-position enhances steric hindrance, reducing reactivity at adjacent positions compared to unsubstituted benzofurans. For example:

  • Ester vs. methoxy analogs : Ethyl 7-methoxybenzofuran-3-carboxylate undergoes faster hydrolysis due to electron-donating methoxy effects .

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that benzofuran derivatives, including ethyl 7-methylbenzofuran-3-carboxylate, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound's anticancer efficacy is believed to be linked to its ability to induce apoptosis in cancer cells. Research has shown that it increases caspase activity, which is a critical marker of programmed cell death.
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of benzofuran, including this compound, show cytotoxic effects against human ovarian cancer cell lines (A2780) with IC50 values indicating potent activity .

Biological Activities

Beyond its anticancer properties, this compound and related compounds have been investigated for additional biological activities:

  • Antibacterial and Antiviral Activities : Benzofuran derivatives are known for their antibacterial and antiviral properties. For example, certain derivatives have shown effectiveness against Hepatitis C virus, suggesting potential applications in antiviral therapies .
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, which can protect cells from oxidative stress—a factor involved in cancer progression and other diseases .

Research Findings and Insights

A comprehensive review of the literature reveals the following insights into the applications of this compound:

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against A2780 cell line , ,
Synthesis TechniquesMicrowave-assisted synthesis; copper-catalyzed reactions ,
Antibacterial ActivityEffective against various bacterial strains
Antioxidant PropertiesExhibits significant antioxidant activity

Mechanism of Action

The mechanism of action of ethyl 7-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound NameSubstituents (Position)Key Functional Groups
Ethyl 7-methylbenzofuran-3-carboxylate7-CH₃, 3-COOEtEster, alkyl group
Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate 5-Br, 7-CH₃, 3-COOEtEster, bromine, alkyl group
Ethyl 7-chloro-3-methylbenzofuran-2-carboxylate 7-Cl, 2-COOEt, 3-CH₃Ester, chlorine, alkyl group
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 3-SCH₃, 2-CH₂COOHCarboxylic acid, fluorine, sulfanyl

    Substituent Electronic Effects: Bromine and chlorine (electron-withdrawing groups) in analogs increase molecular polarity and may reduce lipophilicity relative to the methyl group in the target compound .

Physical and Chemical Properties

Predicted or reported properties of analogs are summarized below:

Compound NameMolecular FormulaMolecular WeightBoiling Point (°C)Density (g/cm³)
Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate C₁₂H₁₁BrO₃283.12346.8 (predicted)1.465 (predicted)
Ethyl 7-chloro-3-methylbenzofuran-2-carboxylate C₁₂H₁₁ClO₃238.67Not reportedNot reported

    Boiling Point Trends: The brominated analog (346.8°C) exhibits a higher predicted boiling point than non-halogenated derivatives, likely due to increased molecular mass and halogen-related intermolecular forces . Density: Bromine’s high atomic mass contributes to the elevated density (1.465 g/cm³) in the 5-bromo derivative .

Crystallographic and Solid-State Properties

  • Planarity : Benzofuran cores in analogs (e.g., ) are typically planar, facilitating π-π stacking interactions. The target compound’s ester group may disrupt such interactions compared to carboxylic acid derivatives .
  • Hydrogen Bonding : Carboxylic acid analogs form intermolecular hydrogen bonds (O–H⋯O), enhancing crystalline stability, whereas esters rely on weaker van der Waals forces .

Biological Activity

Ethyl 7-methylbenzofuran-3-carboxylate, a derivative of benzofuran, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound features a benzofuran core with a methyl group at the 7-position and an ethyl ester functional group at the 3-position. This structure is significant as modifications to the benzofuran ring can influence biological activity.

Anticancer Activity

Numerous studies have indicated that benzofuran derivatives, including this compound, exhibit promising anticancer properties:

  • Mechanism of Action : Research has shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been found to activate caspases, which are critical markers of apoptosis. In K562 cells, certain benzofurans were observed to increase caspase 3/7 activity significantly, suggesting a mechanism involving apoptosis rather than necrosis .
  • Cell Line Studies : In vitro studies have demonstrated that various benzofuran derivatives inhibit the growth of cancer cell lines. For example, a series of derivatives were tested against non-small cell lung carcinoma (NSCLC) cell lines and exhibited IC50 values ranging from 1.48 to 47.02 µM, indicating effective cytotoxicity .

Antimicrobial Properties

Benzofurans are also recognized for their antimicrobial activities:

  • Antimycobacterial Activity : this compound and related compounds have shown efficacy against Mycobacterium tuberculosis. In one study, certain benzofuran derivatives demonstrated profound antimycobacterial activity with low toxicity towards mammalian cells . The minimum inhibitory concentration (MIC) for some derivatives was as low as 3.12 µg/mL.
  • Mechanisms of Action : The antimicrobial action is believed to stem from the ability of these compounds to intercalate with DNA or inhibit essential cellular processes in bacteria .

Summary of Biological Activities

Biological ActivityTypeIC50 / MIC ValuesReferences
AnticancerK562 Cells1.48 - 47.02 µM
AntimycobacterialM. tuberculosis< 0.60 µM (IC90)
Apoptosis InductionK562 CellsSignificant increase in caspase activity

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis and biological evaluation of benzofuran derivatives, this compound was included among several compounds screened for anticancer properties. The results indicated a notable increase in antiproliferative activity when compared to unsubstituted analogs, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial potential of various benzofuran derivatives against M. tuberculosis. This compound exhibited significant activity with an MIC value suggesting it could be a candidate for further development as an antimycobacterial agent .

Q & A

Basic: What are the established synthetic methodologies for Ethyl 7-methylbenzofuran-3-carboxylate?

Answer:
The compound is typically synthesized via esterification or hydrolysis of precursor benzofuran derivatives. A common approach involves:

Reflux with alkali : For example, hydrolysis of ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate using potassium hydroxide in methanol/water under reflux (5 hours, 82% yield) .

Purification : Post-reaction extraction with dichloromethane, acidification, and column chromatography (ethyl acetate as eluent) to isolate the product .

Reaction Step Conditions Yield/Purity
HydrolysisKOH, MeOH/H₂O, reflux, 5 h82% yield
PurificationColumn chromatography (ethyl acetate)Rf = 0.65; m.p. 436–437 K

Basic: How is the structural conformation of this compound validated?

Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. Key steps include:

Crystallization : Slow evaporation of a benzene solution yields single crystals suitable for diffraction .

Refinement : Hydrogen atoms are positioned geometrically and refined using riding models (O–H = 0.84 Å, C–H = 0.95–0.98 Å) .

Planarity analysis : The benzofuran core is planar (mean deviation < 0.005 Å), with intermolecular hydrogen bonds (O–H⋯O) forming centrosymmetric dimers .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. null effects)?

Answer:
Discrepancies may arise from variations in assay conditions or bacterial strains. Methodological solutions include:

Standardized assays : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and controls .

Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluoro/methyl groups) on bioactivity using analogues .

Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Advanced: What computational strategies predict the reactivity of this compound?

Answer:
Density Functional Theory (DFT) is widely used to:

Analyze electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Simulate hydrogen bonding : Model intermolecular interactions (e.g., O–H⋯O) to explain crystal packing .

Thermodynamic stability : Compare energy-minimized conformers to identify dominant tautomers or stereoisomers .

Advanced: How can stereochemical by-products be minimized during synthesis?

Answer:
By-product formation is influenced by reaction kinetics and steric effects. Mitigation strategies include:

Temperature control : Lower reaction temperatures reduce racemization in chiral intermediates .

Catalyst optimization : Use enantioselective catalysts (e.g., chiral Lewis acids) to favor desired stereoisomers .

Chromatographic separation : Employ chiral stationary phases (e.g., cellulose-based) for resolution of enantiomers .

Basic: What spectroscopic techniques characterize this compound?

Answer:

NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl at δ 2.4 ppm, ester carbonyl at δ 170 ppm) .

Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 249.0895) .

IR spectroscopy : Carboxylate C=O stretch (~1700 cm⁻¹) and benzofuran ring vibrations (1500–1600 cm⁻¹) .

Advanced: How do substituents (e.g., methyl, fluoro) influence the compound’s pharmacological profile?

Answer:
Substituents modulate lipophilicity, electronic density, and binding affinity:

Methyl groups : Enhance metabolic stability by steric shielding of labile sites .

Fluoro substituents : Increase electronegativity, improving membrane permeability and target interactions .

Comparative assays : Test analogues (e.g., 7-chloro vs. 7-methyl derivatives) to quantify substituent effects .

Basic: What are the key safety considerations when handling this compound?

Answer:

Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in model organisms .

Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats .

Waste disposal : Follow EPA guidelines for organic solvents and halogenated by-products .

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